2,3-Dihydro-5-methylfuran
Overview
Description
2,3-Dihydro-5-methylfuran: is an organic compound with the molecular formula C5H8O It is a derivative of furan, characterized by the presence of a methyl group at the 5-position and a partially saturated ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydro-5-methylfuran can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 5-methylfuran. This process typically uses a palladium or platinum catalyst under mild conditions to achieve the desired product.
Another method involves the cyclization of 4-penten-1-ol in the presence of an acid catalyst. This reaction proceeds through an intramolecular cyclization mechanism, forming the furan ring with the methyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound often employs the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to convert 5-methylfuran into this compound. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5-methylfuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methyl-2,3-dihydro-2-furanone.
Reduction: Further hydrogenation can lead to the formation of 5-methyltetrahydrofuran.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Electrophilic reagents such as halogens or alkylating agents.
Major Products Formed
Oxidation: 5-Methyl-2,3-dihydro-2-furanone.
Reduction: 5-Methyltetrahydrofuran.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
2,3-Dihydro-5-methylfuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as a solvent and intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5-methylfuran depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the furan ring and the methyl group. In biological systems, its interactions with molecular targets and pathways are still under investigation, with studies focusing on its potential as a bioactive compound.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuran: Lacks the methyl group at the 5-position, resulting in different chemical properties and reactivity.
5-Methylfuran: Fully unsaturated furan ring, leading to different reactivity compared to the partially saturated 2,3-Dihydro-5-methylfuran.
2,5-Dimethyltetrahydrofuran: Fully saturated ring with two methyl groups, showing different physical and chemical properties.
Uniqueness
This compound is unique due to its partially saturated furan ring and the presence of a methyl group at the 5-position. This combination imparts distinct chemical properties, making it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
5-methyl-2,3-dihydrofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-5-3-2-4-6-5/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCWDXXJMUHZHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164066 | |
Record name | 2,3-Dihydro-5-methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1487-15-6 | |
Record name | 2,3-Dihydro-5-methylfuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1487-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-5-methylfuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001487156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-5-methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-5-methylfuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIHYDRO-5-METHYLFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y543M5WR3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Methyl-2,3-dihydrofuran?
A1: 5-Methyl-2,3-dihydrofuran has the molecular formula C5H8O and a molecular weight of 84.12 g/mol.
Q2: What spectroscopic data is available for characterizing 5-Methyl-2,3-dihydrofuran?
A2: While specific details weren't provided in the supplied papers, researchers commonly use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to characterize this compound. NMR provides information about the hydrogen and carbon environments within the molecule, while IR reveals insights into the types of chemical bonds present. [, , ]
Q3: How does 5-Methyl-2,3-dihydrofuran behave in 1,4-cycloaddition reactions?
A3: 5-Methyl-2,3-dihydrofuran readily participates in 1,4-cycloaddition reactions in the presence of Lewis acid catalysts like boron trifluoride. This reactivity allows for the synthesis of various fused heterocyclic systems, including furo[3,2-c]pyrido[2,3-g]quinolines, furo[2,3-a][4,7]phenanthrolines, and furo[3,2-c]pyrrolo[2,3-g]quinolines. [, , ]
Q4: Are there organocatalytic reactions involving 5-Methyl-2,3-dihydrofuran?
A4: Yes, recent research demonstrates the organocatalytic C(sp3)-H functionalization of 5-methyl-2,3-dihydrofuran derivatives with trifluoropyruvates. This reaction proceeds through a sequential exo-tautomerization/carbonyl-ene process, offering a metal-free route to valuable CF3-substituted 2,3-dihydrofurans. []
Q5: Have computational methods been used to study 5-Methyl-2,3-dihydrofuran?
A5: Density functional theory (DFT) calculations have been employed to investigate the potential energy surfaces associated with the unimolecular isomerizations of 5-Methyl-2,3-dihydrofuran. These calculations provide valuable insights into the reaction mechanisms and kinetics of these transformations. []
Q6: Is 5-Methyl-2,3-dihydrofuran stable under standard conditions?
A6: While the provided research doesn't explicitly detail its long-term stability, 5-Methyl-2,3-dihydrofuran is sufficiently stable to be used as a reagent in various chemical reactions. [, , ]
Q7: What is known about the material compatibility of 5-Methyl-2,3-dihydrofuran?
A7: The provided research focuses primarily on synthetic applications and does not delve into material compatibility studies. Further investigation is needed to ascertain its behavior with different materials.
Q8: What is the environmental impact of 5-Methyl-2,3-dihydrofuran?
A8: The supplied research primarily focuses on the compound's chemical properties and synthetic applications, lacking information on its environmental impact and degradation pathways. Ecotoxicological studies would be needed for a comprehensive assessment.
Q9: Are there viable alternatives or substitutes for 5-Methyl-2,3-dihydrofuran in its various applications?
A9: The provided research primarily focuses on synthetic routes and reactivity of 5-Methyl-2,3-dihydrofuran. Exploration of alternative reagents for specific applications would depend on the desired chemical transformation and requires further investigation.
Q10: What research infrastructure and resources are important for studying 5-Methyl-2,3-dihydrofuran?
A10: Key resources include access to spectroscopic techniques like NMR and IR for structural characterization, computational chemistry software for modeling reactions, and standard organic synthesis equipment for conducting reactions. [, , , ]
Q11: What are some significant historical milestones in the research of 5-Methyl-2,3-dihydrofuran?
A11: While the provided papers do not offer a historical overview, key milestones likely involve the initial synthesis of the compound and the subsequent exploration of its reactivity, including its participation in 1,4-cycloaddition reactions and more recent advancements in organocatalytic transformations. [, , ]
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